3-(pyrazin-2-yl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
Description
Properties
IUPAC Name |
3-pyrazin-2-yl-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2S/c18-11(15-6-8-2-1-5-20-8)12-16-10(17-19-12)9-7-13-3-4-14-9/h1-5,7H,6H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCZJGJBEHEAAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=NC(=NO2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrazin-2-yl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.
Introduction of the pyrazine ring: This step often involves the use of pyrazine derivatives and coupling reactions to attach the pyrazine moiety to the oxadiazole ring.
Attachment of the thiophene moiety: The thiophene ring can be introduced through various methods, including cross-coupling reactions or direct functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(pyrazin-2-yl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium
Biological Activity
3-(pyrazin-2-yl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that has gained attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthetic methods, and relevant case studies.
Chemical Structure and Properties
The compound consists of three key moieties:
- Pyrazine Ring : Contributes to the compound's electron-deficient character.
- Thiophene Moiety : Enhances lipophilicity and biological interaction.
- Oxadiazole Ring : Known for its pharmacological properties.
Biological Activities
The biological activities of 3-(pyrazin-2-yl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide can be categorized as follows:
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines, including:
- HeLa (cervical cancer)
- CaCo-2 (colon adenocarcinoma)
A notable study reported that a related oxadiazole derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines .
Antimicrobial Properties
Compounds containing the oxadiazole ring have been documented to possess antimicrobial activity against both bacterial and fungal strains. For example, certain oxadiazoles demonstrated effectiveness against resistant strains of Mycobacterium tuberculosis and various fungi .
Anti-inflammatory Effects
The compound has been associated with anti-inflammatory properties, potentially through inhibition of cyclooxygenases (COX) enzymes. This suggests a mechanism that could be leveraged for treating inflammatory diseases .
The mechanisms underlying the biological activity of 3-(pyrazin-2-yl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide are multifaceted:
- Enzyme Inhibition : The compound shows inhibitory effects on various enzymes such as Histone Deacetylases (HDAC) and Carbonic Anhydrase (CA), which are implicated in cancer progression and other diseases .
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS may play a role in its anticancer activity by inducing oxidative stress in tumor cells .
Synthetic Routes
The synthesis of 3-(pyrazin-2-yl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
- Formation of the Oxadiazole Ring : Achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Introduction of Pyrazine : Utilizes coupling reactions with pyrazine derivatives.
- Thiophene Attachment : Can be performed via cross-coupling or direct functionalization techniques.
Case Studies and Research Findings
Several studies have highlighted the efficacy of oxadiazole derivatives in various biological assays:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit antimicrobial properties. The structural features of 3-(pyrazin-2-yl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide contribute to its effectiveness against various bacterial strains. A study demonstrated that derivatives of oxadiazoles showed promising activity against resistant strains of bacteria, suggesting that this compound could be further explored for antibiotic development .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. The presence of the pyrazine and thiophene moieties is believed to enhance its biological activity by interacting with cellular pathways involved in cancer progression .
Neuroprotective Effects
Recent research has highlighted the neuroprotective properties of oxadiazole derivatives. Compounds similar to 3-(pyrazin-2-yl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide have been shown to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Organic Synthesis
Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis due to its reactive functional groups. It can be utilized in the synthesis of more complex molecules through various reactions such as nucleophilic substitutions and cyclization processes .
Synthetic Routes
The synthesis typically involves:
- Formation of the oxadiazole ring: Achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Introduction of pyrazine moiety: This is often accomplished via coupling reactions with pyrazine derivatives.
- Thiophene attachment: Can be done through cross-coupling or direct functionalization techniques .
Material Science
Fluorescent Materials
The unique structure of 3-(pyrazin-2-yl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide allows it to be used in the development of fluorescent materials. Its ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Polymeric Composites
Incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Research has shown that such composites exhibit improved performance characteristics compared to standard polymers .
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of oxadiazoles demonstrated that those similar to 3-(pyrazin-2-yl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggest potential applications in developing new antibiotics .
Case Study 2: Neuroprotection
In a recent experiment involving neuroblastoma cell lines, the compound was shown to reduce cell death induced by oxidative stress significantly. This suggests its potential use in therapies aimed at neurodegenerative diseases like Alzheimer's and Parkinson's .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Selected Oxadiazole Carboxamides
Key Observations
Substituent Effects on Bioactivity :
- The thiophen-2-ylmethyl group (common in the target compound and triazole derivatives ) correlates with enhanced antimicrobial activity due to increased lipophilicity and membrane interaction .
- Pyrazine -containing analogs (e.g., the target compound) are less documented in the evidence but are structurally analogous to pyridine-based oxadiazoles, which show antitumor activity via kinase inhibition .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for similar oxadiazoles, such as cyclization of carboxamide precursors with hydroxylamine (e.g., : 85–95% yields via TLC-monitored reactions) .
- Microwave-assisted synthesis (e.g., ) improves efficiency for triazole-thiophene hybrids (yields >85%), suggesting applicability to the target compound .
Physicochemical Properties: The target compound’s molecular weight (338.33) and logP (estimated ~2.5) align with Lipinski’s Rule of Five, indicating favorable pharmacokinetics . Compared to N-(2-aminoethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide (MW 310.33), the thiophene substituent increases molecular weight but maintains solubility via hydrogen bonding .
Biological Performance :
- 3-(3,4-Dimethoxyphenyl)-N-[(2R)-2-phenylpropyl]-1,2,4-oxadiazole-5-carboxamide () demonstrates potent antitubercular activity, highlighting the importance of aryl and alkyl substituents in target engagement .
- Thiophene-containing triazoles () exhibit Gram-positive antibacterial activity (MIC 4–8 µg/mL), suggesting the target compound may share similar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
